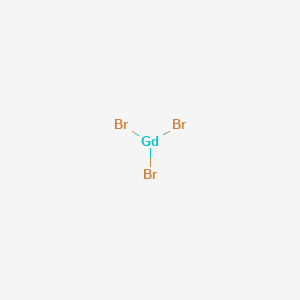

Gadolinium bromide (GdBr3)

Vue d'ensemble

Description

Gadolinium Bromide (GdBr3) is a highly water-soluble crystalline Gadolinium source compatible with Bromides and lower (acidic) pH . It is a crystalline compound of gadolinium atoms and three bromine atoms . This salt is hygroscopic .

Synthesis Analysis

Gadolinium(III) bromide can be synthesized from gadolinium oxide (Gd2O3) by sintering brominating with ammonium bromide (NH4Br) . The influence of three main synthesis parameters (contact time, stoichiometry, and temperature) on the reaction yield was studied and optimized . The optimum conditions for the synthesis of GdBr3 are the following: contact time t = 90 min, stoichiometry in moles (Gd2O3:NH4Br = 1:18) and temperature T = 350 °C .Molecular Structure Analysis

GdBr3 is Aluminum trichloride structured and crystallizes in the monoclinic C2/m space group . The structure is two-dimensional and consists of one GdBr3 sheet oriented in the (0, 0, 1) direction . Gd3+ is bonded to six Br1- atoms to form edge-sharing GdBr6 octahedra .Chemical Reactions Analysis

The hydrate of Gadolinium(III) bromide is prepared by dissolving gadolinium (III) oxide or gadolinium carbonate in hydrobromic acid, but cannot be dehydrated without partial hydrolysis . The anhydrous salt is prepared by the reaction of the elements .Physical And Chemical Properties Analysis

Gadolinium bromide has a molecular weight of 634.12 . It is a white orthorhombic crystal, deliquescent . It has a relative density of 2.84 (16/4 ℃), melting point 765 ℃ (anhydrous salt), and boiling point 1038 ℃ (anhydrous salt) .Applications De Recherche Scientifique

Magnetic Resonance Imaging (MRI) Contrast Agent

Gadolinium-based contrast agents (GBCAs) have transformed magnetic resonance imaging (MRI) by facilitating the use of contrast-enhanced MRI to allow vital clinical diagnosis in a plethora of disease that would otherwise remain undetected . Over 500 million doses have been administered worldwide .

Study of Gadolinium Retention

Scientific research has documented the retention of gadolinium in tissues, long after exposure . This has led to the discovery of a GBCA-associated disease termed nephrogenic systemic fibrosis, found in patients with impaired renal function .

Pharmacokinetics and Toxicity Research

Understanding the pharmacokinetics in humans and animals are pivotal to the understanding of the distribution and excretion of gadolinium and GBCAs, and ultimately their potential retention . This has been well studied in humans and more so in animals, and recently there has been a particular focus on potential toxicities associated with multiple GBCA administration .

Development of Multimodal Contrast Agents

Current challenges with existing contrast agents generated an urgent requirement to develop multimodal contrast agents with good biocompatibility, low toxicity, and prolonged circulation time .

Mécanisme D'action

Safety and Hazards

Gadolinium bromide may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Propriétés

IUPAC Name |

tribromogadolinium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.Gd/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGOKDPWKDBWITQ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Br[Gd](Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br3Gd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065653 | |

| Record name | Gadolinium bromide (GdBr3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gadolinium bromide (GdBr3) | |

CAS RN |

13818-75-2 | |

| Record name | Gadolinium bromide (GdBr3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13818-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gadolinium bromide (GdBr3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013818752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gadolinium bromide (GdBr3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Gadolinium bromide (GdBr3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gadolinium tribromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the magnetic behavior of Gadolinium Tribromide at low temperatures?

A1: Gadolinium Tribromide (GdBr3) exhibits canted antiferromagnetism below 2 K. [] This means that the Gadolinium (Gd) ions align their magnetic moments in an antiparallel fashion, but with a slight canting or tilting, resulting in a small net magnetic moment perpendicular to the c-axis of its pseudohexagonal structure. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.1]hept-2-ene, 5-(1-methylethenyl)-](/img/structure/B82842.png)